![molecular formula C7H9IO3 B1652357 4H-1,3-Dioxin-4-one, 5-iodo-2,2,6-trimethyl- CAS No. 142779-83-7](/img/structure/B1652357.png)
4H-1,3-Dioxin-4-one, 5-iodo-2,2,6-trimethyl-
Overview
Description
“4H-1,3-Dioxin-4-one, 5-iodo-2,2,6-trimethyl-” is a chemical compound used as a building block in organic synthesis and serves as a direct precursor to β-dicarbonyl compounds .
Synthesis Analysis
This compound is generally used as a reactant for the synthesis of acetoacetic esters from aliphatic as well as aromatic alcohols. It can also acetoacetylate amines and thiols .Molecular Structure Analysis
The empirical formula of this compound is C7H10O3. It has a molecular weight of 142.15 .Chemical Reactions Analysis
Flash pyrolysis of 2,2,6-trimethyl-4H-1,3-dioxin-4-one generates acetylketene . It is a diketene-acetone adduct . This compound was used for acetoacetylation of aliphatic and aromatic alcohols, amines, and thiols .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature. It has a refractive index of 1.460. It has a boiling point of 275 °C and a melting point of 12-13 °C. It is insoluble in water and has a density of 1.07 g/mL at 25 °C .Scientific Research Applications
Aryl Hydrocarbon Receptor Antagonism
One application in scientific research for compounds related to 4H-1,3-Dioxin-4-one derivatives is in the study of the aryl hydrocarbon (dioxin) receptor (AhR), a ligand-dependent transcription factor. Research identified a novel ligand-selective antagonist, CH223191, that preferentially inhibits the ability of certain AhR agonists to bind to and activate the AhR. This discovery is significant for understanding the toxicological impact of dioxin-like compounds and potentially mitigating their effects (Zhao et al., 2010).
Synthetic Methodologies
Another area of application is in the synthesis of complex organic molecules. For instance, trimethylsilyl iodide was utilized to react with acetylenic ketones, yielding trans-β-iodovinyl ketones. Such methodologies facilitate the construction of molecules for natural product synthesis, highlighting the versatility of trimethyl-substituted compounds in organic synthesis (Cheon et al., 1986).
Material Science
In the realm of material science, compounds related to 4H-1,3-Dioxin-4-one have been used to develop new materials. Trimethylsilane-based processes, for example, have been employed to deposit dielectric thin films. These materials are crucial in the fabrication of electronic devices, showcasing the application of trimethyl-substituted compounds in advancing technology (Loboda, 1999).
Environmental Applications
Compounds within the same family have been studied for their environmental applications, such as the degradation of persistent organic pollutants. Advanced oxidation processes have been explored for the degradation of 1,4-dioxane, a solvent with potential environmental hazards. This research is pivotal for developing methods to mitigate pollution and protect water quality (Chitra et al., 2012).
Safety And Hazards
Future Directions
This compound is used as a building block in organic synthesis and serves as a direct precursor to β-dicarbonyl compounds . It has potential applications in the synthesis of acetylketene by flash pyrolysis . It can be used for acetoacetylation of aliphatic and aromatic alcohols, amines, and thiols . It was also used in the preparation of N-alkenyl acetoacetamides .
properties
IUPAC Name |
5-iodo-2,2,6-trimethyl-1,3-dioxin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IO3/c1-4-5(8)6(9)11-7(2,3)10-4/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEJDKOVKRAGSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC(O1)(C)C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469955 | |
Record name | 4H-1,3-Dioxin-4-one, 5-iodo-2,2,6-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40469955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4H-1,3-Dioxin-4-one, 5-iodo-2,2,6-trimethyl- | |
CAS RN |
142779-83-7 | |
Record name | 4H-1,3-Dioxin-4-one, 5-iodo-2,2,6-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40469955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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